1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene 1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 478039-83-7
VCID: VC7891397
InChI: InChI=1S/C19H13BrFNO4/c20-16-10-14(22(23)24)6-8-18(16)26-15-7-9-19(17(21)11-15)25-12-13-4-2-1-3-5-13/h1-11H,12H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F
Molecular Formula: C19H13BrFNO4
Molecular Weight: 418.2 g/mol

1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene

CAS No.: 478039-83-7

Cat. No.: VC7891397

Molecular Formula: C19H13BrFNO4

Molecular Weight: 418.2 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene - 478039-83-7

Specification

CAS No. 478039-83-7
Molecular Formula C19H13BrFNO4
Molecular Weight 418.2 g/mol
IUPAC Name 2-bromo-1-(3-fluoro-4-phenylmethoxyphenoxy)-4-nitrobenzene
Standard InChI InChI=1S/C19H13BrFNO4/c20-16-10-14(22(23)24)6-8-18(16)26-15-7-9-19(17(21)11-15)25-12-13-4-2-1-3-5-13/h1-11H,12H2
Standard InChI Key LFVICMDZKCIQLC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two benzene rings connected via an ether linkage. The first ring features a bromine atom at position 2, a nitro group at position 4, and a phenoxy group at position 1. The second benzene ring, part of the benzyloxy group, contains a fluorine atom at position 3 and a benzyl ether at position 4. This arrangement is represented by the SMILES notation:
C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Br)F.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₃BrFNO₄
Molecular Weight418.22 g/mol
IUPAC Name2-bromo-1-(3-fluoro-4-phenylmethoxyphenoxy)-4-nitrobenzene
Canonical SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=C(C=C(C=C3)N+[O-])Br)F

Synthesis and Preparation

General Synthetic Strategy

The synthesis typically involves a multi-step approach:

  • Ether Formation: A Mitsunobu reaction between a benzyloxy-substituted phenol and a bromonitrobenzene derivative, using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) .

  • Functional Group Modifications: Sequential halogenation and nitration steps to introduce the bromine and nitro groups.

Example Reaction Conditions

  • Reagents: 3-Fluoro-4-benzyloxyphenol, 2-bromo-4-nitrobenzene, DIAD, triphenylphosphine.

  • Solvent: THF at 0–20°C for 3 hours .

  • Yield: ~68% under optimized conditions .

Table 2: Comparative Synthesis Parameters

ParameterValueSource
Reaction Temperature0–20°C
Catalyst SystemDIAD, triphenylphosphine
SolventTHF
Yield68%

Research Findings and Analysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm structural integrity. For instance:

  • ¹H NMR: Peaks corresponding to benzyloxy protons (~δ 5.1 ppm) and aromatic protons (δ 6.8–8.2 ppm).

  • IR: Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Br (~560 cm⁻¹).

Biological Activity Screening

While specific studies are lacking, related bromonitrobenzene derivatives exhibit antimicrobial properties. Hypothetical mechanisms include interference with microbial electron transport chains via nitro group reduction.

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